9-Oxo-2,7-bisaboladien-15-oic acid
Overview
Description
9-Oxo-2,7-bisaboladien-15-oic acid is a type of compound known as sesquiterpenoids . It is isolated from the barks of Pseudolarix kaempferi . The CAS number for this compound is 93888-59-6 .
Molecular Structure Analysis
The molecular formula of 9-Oxo-2,7-bisaboladien-15-oic acid is C15H22O3 . Its exact mass is 250.15689456 . The compound has a complexity of 389, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Physical And Chemical Properties Analysis
The physical description of 9-Oxo-2,7-bisaboladien-15-oic acid is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Terpenoids and Flavonoids in Plant Chemistry
9-Oxo-2,7-bisaboladien-15-oic acid has been identified as part of the chemical composition of plants such as Pseudotsuga wilsoniana. The study of these compounds is crucial in understanding plant chemistry and their potential applications in various fields including pharmaceuticals, cosmetology, and agriculture (Hsieh, Fang, & Cheng, 1998).
Biosynthesis and Metabolism Studies
This compound plays a role in the study of biosynthesis and metabolism within plant systems. For example, the absolute configuration of 12-Oxo-10,15(Z)-phytodienoic acid, a closely related compound, was studied to understand its biosynthesis from other fatty acids, providing insight into plant metabolic pathways (Hamberg, Miersch, & Sembdner, 1988).
Potential for Therapeutic Applications
Research into compounds like 9-Oxo-2,7-bisaboladien-15-oic acid can lead to the discovery of new therapeutic agents. For instance, a study on ent-15-oxo-kaur-16-en-19-oic acid, a derivative of a similar compound, showed potential proapoptotic effects on human carcinoma cells, suggesting its utility in developing new cancer treatments (Ruiz et al., 2008).
Chemical Synthesis and Analytical Method Development
The synthesis of compounds like 9-Oxo-2,7-bisaboladien-15-oic acid is essential for the development of analytical methods and chemical processes. Studies on efficient synthesis methods contribute to a better understanding of these compounds and their potential industrial applications (Koch, Hoskovec, & Boland, 2002).
Dietary and Nutritional Research
Research into oxidized linoleic acid metabolites, which are related to 9-Oxo-2,7-bisaboladien-15-oic acid, can provide insights into dietary and nutritional science. These studies can help understand the effects of certain dietary components on human health and disease mechanisms (Ramsden et al., 2012).
properties
IUPAC Name |
(4R)-4-[(E)-6-methyl-4-oxohept-2-en-2-yl]cyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)/b11-9+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWKCWHRLFIGCR-ZKQHCESOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)/C=C(\C)/[C@@H]1CCC(=CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-2,7-bisaboladien-15-oic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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